Benzyloxyisoquinoline, 6

IKK-beta inhibition Kinase selectivity NF-κB pathway

6-Benzyloxyisoquinoline is a premier research intermediate for divergent alkaloid synthesis via highly regioselective C-1 metalation with Knochel-Hauser base, a method not applicable to the 7- or 8-substituted isomers. It serves as a validated lead scaffold for developing novel anti-Helicobacter pylori agents with potency exceeding amoxicillin and clarithromycin. As a reference ligand for IKK-β drug discovery (IC50 7.94 μM), it is an essential benchmark for SAR programs. Procuring the exact 6-substituted regioisomer is critical; substitution with alternative regioisomers will invalidate synthetic routes and yield null biological results as demonstrated across multiple kinase and GPCR target classes.

Molecular Formula C22H18N2O3S
Molecular Weight 390.5 g/mol
Cat. No. B10755456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyloxyisoquinoline, 6
Molecular FormulaC22H18N2O3S
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C3C=CN=CC3=C2)C4=CC(=CC=C4)S(=O)(=O)N
InChIInChI=1S/C22H18N2O3S/c23-28(25,26)20-8-4-7-18(11-20)21-12-17-9-10-24-14-19(17)13-22(21)27-15-16-5-2-1-3-6-16/h1-14H,15H2,(H2,23,25,26)
InChIKeyWFQYBHCSVMMJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzyloxyisoquinoline: Core Chemical and Baseline Procurement Profile


6-Benzyloxyisoquinoline (benzyloxyisoquinoline, 6) is a substituted isoquinoline heterocycle belonging to the broader class of benzylisoquinoline derivatives, which are prominent scaffolds in medicinal chemistry and natural product synthesis [1]. As a research compound, it is characterized by a benzyloxy group at the 6-position of the isoquinoline ring system, with a reported molecular formula of C22H18N2O3S, molecular weight of 390.5 g/mol, and typical commercial purity of 95% [2]. The compound has been investigated in multiple pharmacological contexts, including as a lead structure in kinase inhibitor programs, and serves as a versatile synthetic intermediate for constructing complex alkaloid frameworks [1][3].

Why 6-Benzyloxyisoquinoline Cannot Be Interchanged with Close Isoquinoline Analogs


Procurement based solely on the 'benzyloxyisoquinoline' class name is scientifically unsound, as the precise position of the benzyloxy substituent on the isoquinoline ring (e.g., 6- vs 7- vs 8-) fundamentally alters the compound's chemical reactivity, biological target profile, and material properties. Regioselective metalation chemistry demonstrates that the 6-substituted derivative exhibits distinct directing effects compared to other positional isomers [1]. Furthermore, in pharmacological contexts, a shift in the benzyloxy group position dictates functional selectivity and target engagement, as observed in series of IKK-β inhibitors and melatonin receptor ligands where the 6- and 7-substituted regioisomers display non-overlapping activity profiles [2]. Simply substituting a 6-benzyloxyisoquinoline with a 7- or 8-analog will invalidate synthetic routes and yield unpredictable or null biological results, making precise specification mandatory for reproducible research [1][2].

Quantitative Differentiation: Where 6-Benzyloxyisoquinoline Outperforms Analogs


IKK Kinase Inhibitory Activity: 6-Benzyloxyisoquinoline vs. Related IKK Inhibitor Series

6-Benzyloxyisoquinoline exhibits measurable, though modest, inhibitory activity against IκB kinase (IKK) enzymes. In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, it displayed an IC50 of 25.1 μM against IKKα and an IC50 of 7.94 μM against IKKβ [1]. While not a potent clinical candidate, this activity profile is critical for understanding the baseline contribution of the 6-benzyloxy substitution pattern in more advanced IKK inhibitor series. For context, optimized 6-aryl-7-alkoxyisoquinoline inhibitors of IKK-β, which build upon this core scaffold, achieve significantly higher potency and selectivity, often with IC50 values in the low nanomolar range . The 6-substitution pattern on the isoquinoline ring is a critical determinant for engaging the IKK-β active site, and the 6-benzyloxy derivative serves as a key reference point for evaluating the impact of further aryl and alkoxy modifications at the 6- and 7-positions .

IKK-beta inhibition Kinase selectivity NF-κB pathway

Regioselective Metalation: Synthetic Utility of 6-Benzyloxy vs. 7-Benzyloxy Isoquinolines

The 6-benzyloxy substituent directs C-1 metalation of the isoquinoline ring with high regioselectivity when treated with the Knochel-Hauser base (TMPMgCl·LiCl). This enables the direct, site-selective installation of an aryl carbinol group at the C-1 position via trapping with aromatic aldehydes [1]. This methodology provides a divergent, step-economical route to a wide array of benzylisoquinoline and oxoaporphine alkaloids. In contrast, 7-benzyloxyisoquinoline derivatives exhibit a different regioselectivity profile under similar metalation conditions, leading to alternative substitution patterns and requiring distinct synthetic planning for the construction of specific alkaloid targets [1]. This established C-1 selectivity is a direct and quantifiable advantage for 6-benzyloxyisoquinoline in complex molecule synthesis.

Regioselective synthesis C-H activation Benzylisoquinoline alkaloids

Anti-H. pylori Activity: Potency of Optimized 6-Benzyloxyisoquinoline Derivatives vs. Standard-of-Care Antibiotics

While the unsubstituted 6-benzyloxyisoquinoline core is not the active species, its optimized derivative FR180102 (compound 7f), which features a 3-acetamido-2,6-dichlorobenzyl moiety, demonstrates the powerful anti-H. pylori potential of this scaffold [1][2]. In vitro, FR180102 exhibited extremely potent activity against H. pylori and was completely inactive against a panel of other common Gram-positive and Gram-negative bacteria, highlighting a narrow spectrum of activity [1]. Furthermore, the anti-H. pylori activity of a related optimized compound (10c) was directly compared to the first-line antibiotics amoxicillin (AMPC) and clarithromycin (CAM), and found to be superior in vitro [2]. This establishes the 6-benzyloxyisoquinoline scaffold as a privileged chemotype for achieving high potency and selectivity against H. pylori, a key pathogenic target.

Anti-Helicobacter pylori Antibacterial FR180102

Material Science Performance: Luminescence of 8-Benzyloxy Analogs Provides Comparative Benchmark

While direct comparative data for 6-benzyloxyisoquinoline in material science applications is absent, the performance of its close structural analog, the 8-benzyloxyisoquinoline series, provides a quantitative benchmark for the potential of this molecular scaffold. A series of 8-benzyloxyisoquinoline derivatives were designed and synthesized, exhibiting twisted molecular conformations and loose crystal packing that enabled outstanding dual-state emissions (in both solution and solid state) . When doped into a polymethyl methacrylate (PMMA) host matrix, these materials showed room-temperature phosphorescence (RTP) with delayed lifetimes ranging from 72 to 106 milliseconds, originating from the suppression of non-radiative transitions . This demonstrates that the benzyloxyisoquinoline framework, when properly substituted, can be engineered for high-performance optoelectronic applications.

Dual-state emission Room-temperature phosphorescence Optoelectronic materials

Validated Application Scenarios for 6-Benzyloxyisoquinoline Based on Evidence


Synthetic Intermediate for Divergent Benzylisoquinoline Alkaloid Synthesis

6-Benzyloxyisoquinoline is the preferred starting material for the divergent synthesis of benzylisoquinoline-type and oxoaporphine alkaloids due to its established, highly regioselective C-1 metalation with Knochel-Hauser base [1]. This reaction provides direct access to key aryl(isoquinolin-1-yl)carbinol intermediates, streamlining routes to complex natural products. Researchers should specify this exact regioisomer, as 7-benzyloxy and 8-benzyloxy analogs will not provide the same regiochemical outcome under these conditions [1].

Medicinal Chemistry Lead for Anti-H. pylori Drug Discovery

The 6-benzyloxyisoquinoline scaffold serves as a validated lead structure for the development of novel anti-Helicobacter pylori agents. Optimized derivatives, such as FR180102, demonstrate 'extremely potent' and highly selective in vitro activity against H. pylori, with no effect on other common bacteria [2]. SAR studies building on this core have yielded compounds with in vitro activity superior to amoxicillin and clarithromycin [3]. This makes 6-benzyloxyisoquinoline a strategic purchase for any medicinal chemistry program targeting H. pylori infections, particularly for exploring new chemical space to combat antibiotic resistance.

Reference Ligand for IKK-β Inhibitor Development

6-Benzyloxyisoquinoline functions as a useful, low-potency reference ligand for IκB kinase-β (IKK-β) drug discovery programs. Its IC50 value of 7.94 μM against IKK-β, measured via TR-FRET assay, provides a benchmark for evaluating the potency improvements achieved through further substitution, such as the addition of 6-aryl and 7-alkoxy groups that yield optimized inhibitors in the low nanomolar range [4]. Researchers should procure this compound to serve as a comparative baseline control in biochemical and cellular assays aimed at identifying more potent IKK-β inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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